Cas no 130689-02-0 (4H-1-Benzothiopyran-4-one,3-([1,1'-biphenyl]-4-ylmethylene)-2,3-dihydro-, (Z)- (9CI))

4H-1-Benzothiopyran-4-one,3-([1,1'-biphenyl]-4-ylmethylene)-2,3-dihydro-, (Z)- (9CI) structure
130689-02-0 structure
Product Name:4H-1-Benzothiopyran-4-one,3-([1,1'-biphenyl]-4-ylmethylene)-2,3-dihydro-, (Z)- (9CI)
Numero CAS:130689-02-0
MF:C22H16OS
MW:328.426844596863
CID:158633
PubChem ID:6449200
Update Time:2025-04-19

4H-1-Benzothiopyran-4-one,3-([1,1'-biphenyl]-4-ylmethylene)-2,3-dihydro-, (Z)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 4H-1-Benzothiopyran-4-one,3-([1,1'-biphenyl]-4-ylmethylene)-2,3-dihydro-, (Z)- (9CI)
    • (3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one
    • 4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-((1,1'-biphenyl)-4-ylmethylene)-, (Z)-
    • (3Z)-3-(biphenyl-4-ylmethylidene)-2,3-dihydro-4H-thiochromen-4-one
    • (Z)-2,3-Dihydro-3-((1,1'-biphenyl)-4-ylmethylene)-4H-1-benzothiopyran-4-one
    • BRN 3618533
    • (3Z)-3-[(4-phenylphenyl)methylene]thiochroman-4-one
    • 130689-02-0
    • 4H-1-BENZOTHIOPYRAN-4-ONE,2,3-DIHYDRO-3-((1,1'-BIPHENYL)-4-YLMETHYLENE)-,(Z)-
    • 4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-((1,1/'-biphenyl)-4-ylmethylene)-, (Z)-
    • 4H-1-benzothiopyran-4-one, 3-([1,1'-biphenyl]-4-ylmethylene)-2,3-dihydro-, (3Z)-
    • Inchi: 1S/C22H16OS/c23-22-19(15-24-21-9-5-4-8-20(21)22)14-16-10-12-18(13-11-16)17-6-2-1-3-7-17/h1-14H,15H2/b19-14+
    • Chiave InChI: HRLXPTDQSWSQCZ-XMHGGMMESA-N
    • Sorrisi: S1C2C=CC=CC=2C(/C(=C/C2C=CC(C3C=CC=CC=3)=CC=2)/C1)=O

Proprietà calcolate

  • Massa esatta: 328.09228
  • Massa monoisotopica: 328.092186
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 2
  • Complessità: 468
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 42.4
  • XLogP3: 5.5

Proprietà sperimentali

  • Densità: 1.237
  • Punto di ebollizione: 535.7°Cat760mmHg
  • Punto di infiammabilità: 316.9°C
  • Indice di rifrazione: 1.694
  • PSA: 17.07

4H-1-Benzothiopyran-4-one,3-([1,1'-biphenyl]-4-ylmethylene)-2,3-dihydro-, (Z)- (9CI) Letteratura correlata

Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd